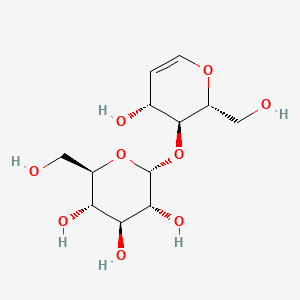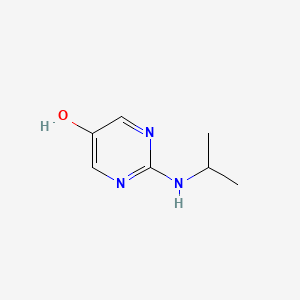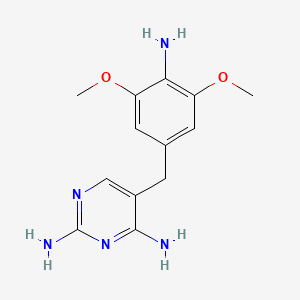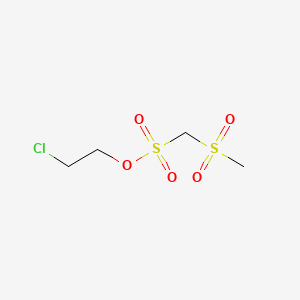
Clomesone
Descripción general
Descripción
- Clomesone no es un metabolito natural; solo se encuentra en individuos expuestos a este compuesto o sus derivados. Técnicamente, this compound es parte del exposoma humano , que abarca todas las exposiciones que un individuo experimenta a lo largo de su vida y cómo esas exposiciones se relacionan con la salud .
Aplicaciones Científicas De Investigación
- Las aplicaciones de clomesone abarcan varios campos científicos:
Química: Sus propiedades únicas pueden hacerlo útil como reactivo o catalizador en química sintética.
Biología: Los investigadores podrían explorar sus efectos en los procesos celulares o sistemas biológicos.
Medicina: Investigar sus posibles propiedades terapéuticas podría ser valioso.
Industria: this compound puede encontrar aplicaciones en procesos químicos especializados.
Mecanismo De Acción
- Desafortunadamente, el mecanismo exacto por el cual clomesone ejerce sus efectos sigue siendo desconocido. Se necesitan más investigaciones para identificar los objetivos moleculares y las vías involucradas.
Análisis Bioquímico
Biochemical Properties
Clomesone plays a significant role in biochemical reactions by chloroethylating DNA. It interacts with various biomolecules, including DNA and proteins. The primary interaction involves the alkylation of DNA, which leads to the formation of cross-links that inhibit DNA replication and transcription . This interaction is crucial for its cytotoxic effects on tumor cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate p53, a tumor suppressor protein, leading to the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chloroethylate DNA, leading to the formation of DNA cross-links. These cross-links prevent the proper functioning of DNA polymerases, thereby inhibiting DNA replication and transcription. This compound also inhibits DNA repair enzymes, which exacerbates the DNA damage and promotes cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable in vitro, but its activity can decrease due to degradation. Long-term exposure to this compound has been shown to cause sustained DNA damage and prolonged cell cycle arrest. In vivo studies have demonstrated that this compound’s anti-tumor activity is time-dependent, with peak effects observed within a specific timeframe after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate anti-tumor activity with minimal toxicity. At higher doses, the compound can cause significant myelosuppression and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anti-tumor activity without causing excessive toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA repair and apoptosis. It interacts with enzymes such as DNA polymerases and DNA repair enzymes. This compound’s alkylating activity affects metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. This compound’s localization within cells is crucial for its cytotoxic effects, as it needs to reach the nucleus to chloroethylate DNA .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its DNA-damaging effects. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can interact with proteins involved in DNA repair and apoptosis. Post-translational modifications and targeting signals may influence this compound’s localization and activity within cells .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para clomesone no están ampliamente documentadas. Los métodos de producción industrial probablemente involucren procesos químicos especializados para crear este compuesto.
Análisis De Reacciones Químicas
- Clomesone puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones siguen siendo esquivos debido a la información limitada.
- Los principales productos formados a partir de estas reacciones dependerían del tipo específico de reacción y las condiciones, pero faltan estudios detallados.
Comparación Con Compuestos Similares
- La singularidad de clomesone radica en su escasez y documentación limitada. Los compuestos similares no están bien definidos, lo que hace que las comparaciones directas sean desafiantes.
Propiedades
IUPAC Name |
2-chloroethyl methylsulfonylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSPJCWCBQHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236979 | |
| Record name | Clomesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |
| Record name | CLOMESONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
88343-72-0 | |
| Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomesone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomesone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOMESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
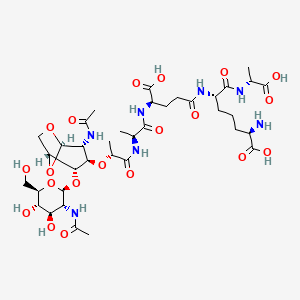


![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)


